![molecular formula C21H21Cl2N5O2 B1668471 1H-1,2,4-Triazole-3-carboxamide, 1-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-((dimethylamino)methyl)-N-ethyl- CAS No. 64078-09-7](/img/structure/B1668471.png)
1H-1,2,4-Triazole-3-carboxamide, 1-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-((dimethylamino)methyl)-N-ethyl-
Overview
Description
Cgp 11952 is an experimental benzodiazepine derivative with affects on cognitive functioning.
Scientific Research Applications
Anticancer Applications
1,2,4-Triazole derivatives have been explored for their potential anticancer properties. Specifically, a study by Šermukšnytė et al. (2022) revealed that certain 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety demonstrated significant cytotoxicity against cancer cell lines such as melanoma, breast cancer, and pancreatic carcinoma. Some compounds within this study were identified as the most active, showcasing potential as antimetastatic candidates due to their ability to inhibit cancer cell migration (Šermukšnytė et al., 2022).
Antimicrobial Applications
1H-1,2,4-Triazole derivatives have also shown promise in antimicrobial applications. For instance, Pokhodylo et al. (2021) synthesized various 1H-1,2,3-triazole-4-carboxamides and discovered that several compounds exhibited moderate to good antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some compounds demonstrated selective action and minimal impact on the viability of human keratinocytes, indicating potential for medicinal use (Pokhodylo et al., 2021).
Applications in Synthesis and Material Science
1,2,4-Triazole derivatives are also valuable in the synthesis of complex molecular structures and material science. For example, Dolzhenko et al. (2010) discussed the crystal structure and molecular interactions of an N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, revealing insights into its potential applications in material science due to its unique molecular geometry and hydrogen bonding patterns (Dolzhenko et al., 2010).
Catalytic Applications
The triazole-based compounds also find their application in catalysis. Turek et al. (2014) investigated palladium(II) complexes bearing triazole-based N-heterocyclic carbene ligands. These complexes showed promising performance in Suzuki–Miyaura cross-coupling reactions, indicating their potential as catalysts in organic synthesis (Turek et al., 2014).
properties
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLQRRQIHFEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214271 | |
Record name | Cgp 11952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3-carboxamide, 1-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-((dimethylamino)methyl)-N-ethyl- | |
CAS RN |
64078-09-7 | |
Record name | Cgp 11952 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 11952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-11952 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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